N,N-dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide
Overview
Description
N,N-Dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of N,N-dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions often require a mild and efficient environment to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve the desired product with high efficiency and minimal by-products.
Chemical Reactions Analysis
N,N-Dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N,N-Dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. As an allosteric agonist of the sphingosine-1-phosphate receptor, it binds to a site distinct from the active site, inducing a conformational change that enhances receptor activity . This interaction modulates various cellular pathways, including those involved in cell proliferation, migration, and survival.
Comparison with Similar Compounds
N,N-Dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, such as:
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide: Similar in structure but with a cyclopropyl group instead of a propan-2-yl group.
N-Cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N,N-dicyclohexyl-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)18-13-17(20-23-18)19(22)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13-16H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPWWSCLAZZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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